molecular formula C23H17FN4O B2938639 6-(4-fluorobenzyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one CAS No. 1357719-59-5

6-(4-fluorobenzyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one

Cat. No. B2938639
CAS RN: 1357719-59-5
M. Wt: 384.414
InChI Key: YDTVZOPSRVIXKZ-UHFFFAOYSA-N
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Description

6-(4-fluorobenzyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one, also known as FLTQ, is a novel compound that has gained significant attention in the field of medicinal chemistry. FLTQ is a triazoloquinazoline derivative that exhibits promising biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Scientific Research Applications

Synthesis and Biological Activity

Research has shown significant interest in synthesizing novel [1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one derivatives due to their biological activities, particularly as benzodiazepine receptor ligands and for their anticonvulsant, antimicrobial, anticancer, and antihypertensive properties.

  • Benzodiazepine Binding Activity : The synthesis of 2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one derivatives revealed compounds with high affinity for the benzodiazepine (BZ) receptor, showing potential as potent BZ antagonists in rat models. These findings highlight the compound's relevance in neuroscience research and its potential therapeutic applications (Francis et al., 1991).

  • Anticonvulsant Activity : The anticonvulsant properties of 7-alkoxyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoline derivatives were evaluated, with some compounds showing significant efficacy in maximal electroshock and pentylenetetrazol-induced seizure models. This research underscores the potential of these compounds in developing new antiepileptic drugs (Xie et al., 2005).

  • Anticancer Activity : The synthesis of 1,2,4-triazolo[4,3-a]-quinoline derivatives and their screening against human neuroblastoma and colon carcinoma cell lines revealed some compounds with significant cytotoxicity, indicating potential anticancer activity. These findings contribute to the ongoing search for new anticancer agents (Reddy et al., 2015).

  • Antimicrobial Activities : Novel quinazolin-4(3H)-one derivatives containing a 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole moiety exhibited significant antibacterial activities against phytopathogenic bacteria, offering insights into developing new antimicrobial agents (Lv et al., 2017).

  • Antihypertensive Activity : The synthesis and evaluation of 3-benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones demonstrated significant antihypertensive effects in spontaneously hypertensive rats, highlighting their potential in treating hypertension (Alagarsamy & Pathak, 2007).

properties

IUPAC Name

6-[(4-fluorophenyl)methyl]-2-(4-methylphenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN4O/c1-15-6-10-17(11-7-15)21-25-22-19-4-2-3-5-20(19)27(23(29)28(22)26-21)14-16-8-12-18(24)13-9-16/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDTVZOPSRVIXKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=N2)C4=CC=CC=C4N(C3=O)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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